molecular formula C10H12O4 B2529363 2-(2,6-Dimethoxyphenyl)acetic acid CAS No. 15561-50-9

2-(2,6-Dimethoxyphenyl)acetic acid

Cat. No.: B2529363
CAS No.: 15561-50-9
M. Wt: 196.202
InChI Key: QFBYQIUBLBNTDO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenyl)acetic acid typically involves the reaction of 2,6-dimethoxybenzyl chloride with sodium cyanide to form 2,6-dimethoxyphenylacetonitrile. This intermediate is then hydrolyzed using concentrated sulfuric acid to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring enhance its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2,6-Dimethoxyphenol acetate
  • 3,4-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxyphenylacetic acid

Comparison: 2-(2,6-Dimethoxyphenyl)acetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4-Dimethoxyphenylacetic acid, the 2,6-substitution pattern provides different steric and electronic properties, leading to distinct reaction pathways and applications .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-5-9(14-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBYQIUBLBNTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-50-9
Record name 2-(2,6-dimethoxyphenyl)acetic acid
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